molecular formula C7H16N2 B12276686 2-(1-Methylazetidin-3-yl)propan-2-amine

2-(1-Methylazetidin-3-yl)propan-2-amine

Cat. No.: B12276686
M. Wt: 128.22 g/mol
InChI Key: ZDUMYRMRCXPPCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylazetidin-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes involving aza-Michael addition and other heterocyclic chemistry techniques are employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylazetidin-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(1-Methylazetidin-3-yl)propan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methylazetidin-3-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. Specific details about its molecular targets and pathways are not well-documented in the available literature. it is likely that this compound interacts with various enzymes and receptors, influencing biochemical processes.

Comparison with Similar Compounds

Uniqueness: 2-(1-Methylazetidin-3-yl)propan-2-amine is unique due to its azetidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-(1-methylazetidin-3-yl)propan-2-amine

InChI

InChI=1S/C7H16N2/c1-7(2,8)6-4-9(3)5-6/h6H,4-5,8H2,1-3H3

InChI Key

ZDUMYRMRCXPPCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CN(C1)C)N

Origin of Product

United States

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